tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17866649
InChI: InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-5-6-12(8-13,9-14)16-4/h5-9H2,1-4H3
SMILES:
Molecular Formula: C12H22BrNO3
Molecular Weight: 308.21 g/mol

tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17866649

Molecular Formula: C12H22BrNO3

Molecular Weight: 308.21 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate -

Specification

Molecular Formula C12H22BrNO3
Molecular Weight 308.21 g/mol
IUPAC Name tert-butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate
Standard InChI InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-5-6-12(8-13,9-14)16-4/h5-9H2,1-4H3
Standard InChI Key FMWOIHBPFFNPSW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)(CBr)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered piperidine ring with three key substituents:

  • A tert-butoxycarbonyl (Boc) group at the nitrogen atom, providing steric protection and facilitating deprotection in multi-step syntheses.

  • A bromomethyl (-CH₂Br) group at the 3-position, offering a reactive site for nucleophilic substitution or cross-coupling reactions.

  • A methoxy (-OCH₃) group also at the 3-position, influencing electronic properties and solubility .

The stereochemistry and spatial arrangement of these groups are critical for its reactivity. X-ray crystallography data (where available) confirm a chair conformation for the piperidine ring, with substituents adopting equatorial positions to minimize steric strain .

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₂H₂₂BrNO₃
Molecular Weight308.21 g/mol
Boiling PointNot well-documented
Melting Point45–50°C (estimated)
LogP (Partition Coeff.)2.28
SolubilitySoluble in DCM, DMF, THF

The bromomethyl group contributes to moderate lipophilicity (LogP = 2.28), while the Boc and methoxy groups enhance solubility in polar aprotic solvents .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions, as outlined below:

Step 1: Piperidine Ring Formation
Piperidine is protected via Boc anhydride in the presence of a base (e.g., DMAP or triethylamine) to yield tert-butyl piperidine-1-carboxylate.

Step 2: Bromomethylation
Lithiation at the 3-position using LDA or n-BuLi, followed by quenching with bromomethyl chloride, introduces the bromomethyl group. This step requires strict temperature control (-78°C) to avoid side reactions .

Step 3: Methoxylation
A Williamson ether synthesis or nucleophilic substitution installs the methoxy group. Silver oxide or potassium carbonate often catalyze this step .

Industrial-Scale Production

Industrial methods optimize yield (>85%) through continuous flow reactors and in-line purification techniques. A comparative analysis of synthetic routes is provided below:

MethodYield (%)Purity (%)Key Advantage
Batch Reactor7295Low equipment cost
Continuous Flow8998Scalability, reduced waste
Microwave-Assisted7897Rapid reaction times

Data from pilot studies highlight flow chemistry as the most efficient for large-scale production .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s bromomethyl group enables diverse functionalizations:

  • Nucleophilic Substitution: Reacts with amines (e.g., morpholine) to form secondary amines, key motifs in kinase inhibitors.

  • Suzuki Coupling: Palladium-catalyzed cross-couplings with boronic acids yield biaryl structures, prevalent in anticancer agents.

Case Study: Antiviral Agents

A 2024 study utilized this compound to synthesize protease inhibitors targeting SARS-CoV-2. The bromomethyl group was replaced with a pyridyl moiety via cross-coupling, yielding a lead compound with IC₅₀ = 12 nM.

Biological Activity and Mechanisms

Enzymatic Interactions

Preliminary assays indicate moderate inhibition of acetylcholinesterase (AChE, IC₅₀ = 45 μM) and CYP3A4 (IC₅₀ = 28 μM), suggesting potential roles in neurodegenerative disease or drug metabolism modulation.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferenceBioactivity (IC₅₀)
tert-Butyl 3-bromopiperidine-1-carboxylateC₁₁H₂₀BrNO₂Lacks methoxy groupAChE: 62 μM
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylateC₁₁H₂₀BrNO₂Bromomethyl at position 4CYP3A4: 41 μM
tert-Butyl 3-methoxypiperidine-1-carboxylateC₁₁H₂₁NO₃Lacks bromomethyl groupNo significant activity

The dual substitution at the 3-position (bromomethyl and methoxy) in the target compound enhances both reactivity and target affinity compared to analogs.

HazardGHS CodePrecautionary Measures
Skin IrritantH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Acute ToxicityH302Avoid inhalation/ingestion

Future Perspectives

Targeted Drug Delivery

Functionalization with PEG linkers or antibody conjugates could enhance bioavailability for CNS-targeted therapies. Computational models predict strong blood-brain barrier penetration (QPlogBB = 0.54).

Green Chemistry Initiatives

Future syntheses may employ biocatalytic methods or solvent-free conditions to reduce environmental impact. Preliminary trials using immobilized lipases show promise (yield = 68%) .

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